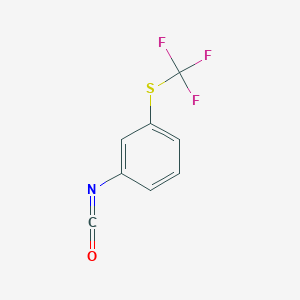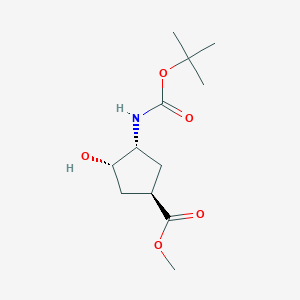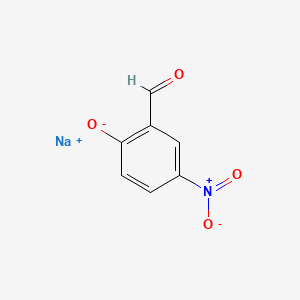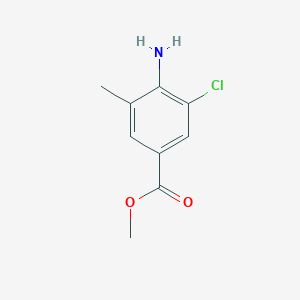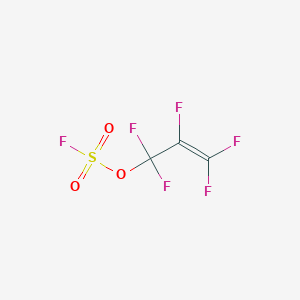
perfluoroallylfluorosulfate
Overview
Description
perfluoroallylfluorosulfate is a versatile chemical compound with the molecular formula CF₂=CFCF₂OSO₂F. It is known for its unique reactivity and is used as a building block for various fluoroallylic compounds. This compound is particularly notable for its applications in organic synthesis and fluorine chemistry.
Mechanism of Action
Target of Action
Perfluoroallyl fluorosulfate (FAFS) is an asymmetrical olefin . The primary target of FAFS is the terminal C-3 carbon center, which generates the most stable radical intermediate when an attacking radical adds to it .
Mode of Action
FAFS interacts with its targets through a variety of ionic and radical reactions . It can undergo addition/elimination reactions with nucleophiles on the terminal allylic double bond . It can also undergo esterification on its sulfur atom due to its elevated electronegativity and F− being a good leaving group .
Biochemical Pathways
FAFS affects several biochemical pathways. It can react with aliphatic and aromatic alcohols, acyl halides, halides, H2O2, ketones, and radicals . The selectivity between Addition/Elimination vs. Nucleophilic Substitution reaction mechanisms on FAFS is determined by factors such as pKa and Lowry and Pearson’s Hard/Soft Acid-Base Theory .
Result of Action
The result of FAFS’s action is the formation of a wide variety of new fluoroallylic compounds . For example, it can form novel diallyl-fluoroalkyl peroxide . It is also capable of alkylating hydrocarbon ethers even in the absence of electrophilic catalysis, leading to the formation of alkyl perfluoroallyl ethers .
Action Environment
The yield and selectivity of FAFS are influenced by several environmental factors, including the C3F6/SO3 ratio, reaction temperature, and boron catalyst/SO3 ratio . These factors play an important role in the synthesis of FAFS and the variety of ionic and radical reactions possible with it .
Biochemical Analysis
Biochemical Properties
Perfluoroallyl Fluorosulfate can undergo a variety of ionic and radical reactions . It can react with aliphatic and aromatic alcohols, acyl halides, halides, H2O2, ketones, and radicals . The nature of these interactions is determined by factors such as pKa and Lowry and Pearson’s Hard/Soft Acid-Base Theory .
Cellular Effects
Related per- and polyfluoroalkyl substances (PFAS) have been shown to alter inflammatory responses, production of cytokines, and adaptive and innate immune responses in various models .
Molecular Mechanism
The molecular mechanism of Perfluoroallyl Fluorosulfate involves a variety of ionic and radical reactions . It can undergo addition/elimination reactions with nucleophiles on the terminal allylic double bond . It can also undergo esterification on its sulfur atom due to its elevated electronegativity .
Metabolic Pathways
Related PFAS chemicals have been shown to be involved in lipid, amino acid, carbohydrate, nucleotide, energy metabolism, glycan biosynthesis and metabolism, and metabolism of cofactors and vitamins .
Preparation Methods
Synthetic Routes and Reaction Conditions
perfluoroallylfluorosulfate is typically synthesized by reacting hexafluoropropene with sulfur trioxide in the presence of a boron-based catalyst. The reaction conditions include maintaining a specific ratio of hexafluoropropene to sulfur trioxide and controlling the reaction temperature. The presence of boron compounds such as boric oxide, boron trichloride, or boron trifluoride is crucial for achieving moderate yields and high selectivity .
Industrial Production Methods
In industrial settings, the preparation of perfluoroallyl fluorosulfate involves similar reaction conditions but on a larger scale. The process is optimized to ensure consistent yields and purity of the product. The use of boron catalysts and controlled reaction environments are key factors in the industrial production of this compound .
Chemical Reactions Analysis
Types of Reactions
perfluoroallylfluorosulfate undergoes a variety of chemical reactions, including:
Addition/Elimination Reactions: These reactions involve nucleophiles attacking the terminal allylic double bond, facilitated by the excellent leaving group properties of the fluorosulfate anion.
Esterification: The sulfur atom in perfluoroallyl fluorosulfate can undergo esterification due to its high electronegativity.
Radical Reactions: The compound can participate in radical reactions, such as those involving hypofluorites.
Common Reagents and Conditions
Common reagents used in reactions with perfluoroallyl fluorosulfate include aliphatic and aromatic alcohols, acyl halides, halides, hydrogen peroxide, and ketones. Reaction conditions vary depending on the desired product but often involve controlled temperatures and the presence of specific catalysts .
Major Products
Major products formed from reactions with perfluoroallyl fluorosulfate include fluorinated allyl ethers, perfluoro-diallyl peroxide, and various perfluoroallyl ethers .
Scientific Research Applications
perfluoroallylfluorosulfate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing new fluoroallylic compounds and studying fluorine chemistry.
Biology and Medicine: Research into its potential biological and medicinal applications is ongoing, particularly in the development of fluorinated pharmaceuticals.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Comparison with Similar Compounds
Similar Compounds
- Perfluoroallyl chloride
- Perfluoroallyl bromide
- Perfluoroallyl iodide
Uniqueness
perfluoroallylfluorosulfate is unique due to its combination of high electronegativity, excellent leaving group properties, and versatility in various chemical reactions. Compared to similar compounds, it offers distinct advantages in terms of reactivity and selectivity in organic synthesis .
Properties
IUPAC Name |
1,1,2,3,3-pentafluoro-3-fluorosulfonyloxyprop-1-ene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3F6O3S/c4-1(2(5)6)3(7,8)12-13(9,10)11 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIZZWVXXYAALGG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=C(F)F)(C(OS(=O)(=O)F)(F)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3F6O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50379773 | |
| Record name | Pentafluoroallyl fluorosulfate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50379773 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
67641-28-5 | |
| Record name | Pentafluoroallyl fluorosulfate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50379773 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Pentafluoroallyl fluorosulphate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


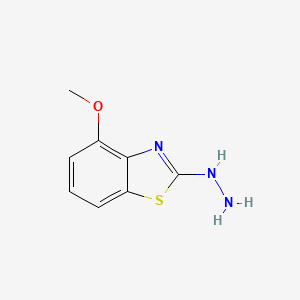
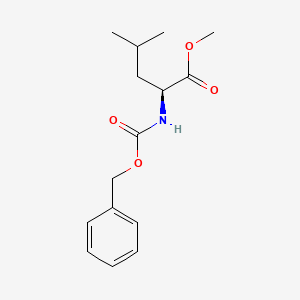

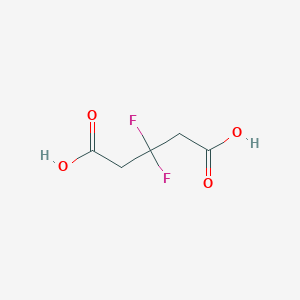
![5-(4-Methylphenyl)[1,3]thiazolo[2,3-c][1,2,4]triazole-3-thiol](/img/structure/B1598085.png)

